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molecular formula C20H14O3 B1329464 4-Oxo-4-pyren-1-yl-butyric acid CAS No. 7499-60-7

4-Oxo-4-pyren-1-yl-butyric acid

Cat. No. B1329464
M. Wt: 302.3 g/mol
InChI Key: AAJQTWWVKREOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07301043B2

Procedure details

To a solution of 0.5 g (5 mmol) of succinic anhydride in 60 ml of nitrobenzene, 1.32 g (5 mmol) of anhydrous AlCl3 and 1 g (5 mmol) of pyrene were added at 0° C. After a reaction time of 18 hours at room temperature, the solution was poured onto 30 ml of iced hydrochloric acid (25%), forming a precipitate. Filtration and recrystallization from EtOH yielded 1.233 g (82%) of 4-oxo-4-(pyrene-1-yl)-butyric acid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[Al+3].[Cl-].[Cl-].[Cl-].[CH:12]1[C:25]2[C:26]3=[C:27]4[C:22](=[CH:23][CH:24]=2)[CH:21]=[CH:20][CH:19]=[C:18]4[CH:17]=[CH:16][C:15]3=[CH:14][CH:13]=1.Cl>[N+](C1C=CC=CC=1)([O-])=O>[O:7]=[C:1]([C:19]1[C:18]2[C:27]3=[C:26]4[C:15](=[CH:16][CH:17]=2)[CH:14]=[CH:13][CH:12]=[C:25]4[CH:24]=[CH:23][C:22]3=[CH:21][CH:20]=1)[CH2:2][CH2:3][C:4]([OH:6])=[O:5] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
1.32 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
Name
Quantity
60 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a precipitate
FILTRATION
Type
FILTRATION
Details
Filtration and recrystallization from EtOH

Outcomes

Product
Name
Type
product
Smiles
O=C(CCC(=O)O)C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
Measurements
Type Value Analysis
AMOUNT: MASS 1.233 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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